molecular formula C13H17BBrClO3 B14030954 2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14030954
M. Wt: 347.44 g/mol
InChI Key: LOWIQPJBPHMEER-UHFFFAOYSA-N
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Description

2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of bromine, chlorine, and methoxy groups on the phenyl ring makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-bromo-2-chloro-3-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

    Substitution: The bromine and chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents (e.g., DMF, DMSO).

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic ester group.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds and probes for studying biological pathways.

    Medicine: Utilized in the development of potential therapeutic agents, especially in cancer research.

    Industry: Applied in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or substituted alkene product .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-3-methoxyphenylboronic acid
  • 2-Bromo-5-methoxyphenylboronic acid
  • 3-Methoxyphenylboronic acid

Uniqueness

2-(6-Bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of bromine, chlorine, and methoxy substituents on the phenyl ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H17BBrClO3

Molecular Weight

347.44 g/mol

IUPAC Name

2-(6-bromo-2-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BBrClO3/c1-12(2)13(3,4)19-14(18-12)10-8(15)6-7-9(17-5)11(10)16/h6-7H,1-5H3

InChI Key

LOWIQPJBPHMEER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OC)Br

Origin of Product

United States

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